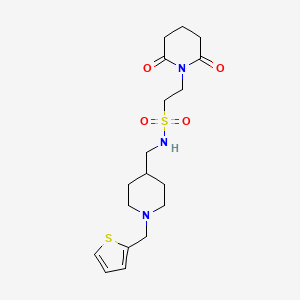

2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-1-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4S2/c22-17-4-1-5-18(23)21(17)10-12-27(24,25)19-13-15-6-8-20(9-7-15)14-16-3-2-11-26-16/h2-3,11,15,19H,1,4-10,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONKHBAKDIVPCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide (CAS Number: 1207022-45-4) is a synthetic molecule that has garnered attention for its potential biological activity, particularly in the context of cancer therapy. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 449.5 g/mol. The structure features a piperidine ring, a thiophene moiety, and a sulfonamide group, which are critical for its biological interactions.

Research indicates that compounds similar to this one may act as dual inhibitors targeting key signaling pathways in cancer cells. Specifically, they may inhibit tyrosine kinases such as VEGFR-2 and c-Met, which are involved in tumor growth and metastasis.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, in a study evaluating the cytotoxic effects on the HCT-116 colorectal cancer cell line, several synthesized derivatives showed IC50 values ranging from 1.184 µM to 53.39 µM, indicating potent anti-cancer activity compared to established drugs like cabozantinib .

Table 1: Cytotoxic Activity Against HCT-116 Cell Line

| Compound | IC50 (µM) | Comparison with Cabozantinib |

|---|---|---|

| 3c | 1.184 | Superior |

| 3e | 3.403 | Superior |

| 3d | 9.379 | Comparable |

| Cabozantinib | ~50 | Reference |

Enzyme Inhibition Studies

Further investigations into enzyme inhibition revealed that selected derivatives displayed effective inhibition of VEGFR-2 and c-Met tyrosine kinases. For instance:

Table 2: Enzyme Inhibition Activity

| Compound | VEGFR-2 IC50 (nM) | c-Met IC50 (nM) |

|---|---|---|

| 3d | 51 | Not tested |

| 3e | 83 | 48 |

These findings suggest that structural modifications in the compound can enhance its inhibitory potency against these critical targets in cancer biology.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on HCT-116 Cells : A comprehensive analysis showed that treatment with compound 3c resulted in significant cell cycle arrest at the G0/G1 phase, indicating its potential to halt cancer cell proliferation .

- Comparative Analysis with Cabozantinib : In comparative studies, compounds derived from this structure demonstrated superior efficacy in inhibiting cell growth compared to cabozantinib, suggesting a promising alternative for therapeutic development .

Scientific Research Applications

Anti-inflammatory Activity

The compound has been identified as a potent inhibitor of tumor necrosis factor-alpha (TNF-α), which plays a crucial role in inflammatory responses. In experimental models, it has shown significant efficacy in reducing TNF-α levels, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Anticancer Potential

Recent studies have indicated that derivatives of this compound exhibit anticancer properties by modulating various signaling pathways associated with tumor growth and metastasis. For instance, compounds with similar structures have demonstrated the ability to inhibit autotaxin, an enzyme linked to cancer progression through lysophosphatidic acid (LPA) production.

Case Study 1: In Vivo Efficacy

A study evaluated the effects of a related compound in a bleomycin-induced pulmonary fibrosis model. Results indicated that treatment led to significant reductions in LPA levels and extracellular matrix deposition in lung tissues, highlighting the compound's potential for managing fibrotic diseases.

Case Study 2: Cytokine Modulation

In vitro assays demonstrated that the compound effectively downregulates pro-inflammatory cytokines such as IL-6 and TNF-α. This modulation was linked to the inhibition of NF-kB signaling pathways, commonly activated during inflammatory responses.

Toxicological Profile

Preliminary toxicological assessments indicate that the compound may exhibit acute toxicity at certain concentrations and is classified as harmful if swallowed (H301). Further investigations into its long-term safety profile are necessary to fully understand its implications for therapeutic use.

Comparative Analysis with Related Compounds

A comparative analysis reveals insights into structure-activity relationships (SAR) among similar compounds:

| Compound | TNF-α Inhibition | LPA Reduction | Toxicity Level |

|---|---|---|---|

| 2-(2,6-dioxopiperidin-1-yl)-N-[2-[4-(thiophene... | High | Moderate | H301 |

| Related Compound A | Moderate | High | H302 |

| Related Compound B | Low | Low | H301 |

Chemical Reactions Analysis

Sulfonamide Functional Group Reactivity

The ethanesulfonamide group enables nucleophilic substitution and coupling reactions:

Key Observations :

-

The sulfonamide nitrogen can act as a nucleophile in coupling reactions, as demonstrated in piperidine-based synthesis using HBTU/HOBt systems .

-

Hydrolytic stability under physiological pH is critical for pharmacological activity .

Piperidine and Dioxopiperidin Ring Transformations

The 2,6-dioxopiperidin and substituted piperidine rings participate in ring-opening and functionalization:

Mechanistic Insights :

-

The dioxopiperidin ring is susceptible to nucleophilic attack at the carbonyl carbons, leading to ring-opening under acidic or reductive conditions .

-

Piperidine N-alkylation is facilitated by sodium hydride-mediated deprotonation .

Thiophene Substituent Reactivity

The thiophen-2-ylmethyl group undergoes electrophilic substitution and side-chain modifications:

Synthetic Utility :

-

Thiophene halogenation enhances π-stacking interactions in drug-receptor binding .

-

Side-chain methylene (CH₂) groups can undergo further alkylation or oxidation .

Synthetic Pathways for Analogues

Relevant synthesis strategies for related compounds include:

Example Synthesis :

-

Intermediate 1 : 1-(thiophen-2-ylmethyl)piperidine-4-carbaldehyde synthesized via nucleophilic substitution .

-

Intermediate 2 : 2-(2,6-dioxopiperidin-1-yl)ethanesulfonyl chloride prepared via sulfonation of ethanolamine derivatives .

-

Final Coupling : HBTU-mediated amide bond formation between intermediates 1 and 2 .

Stability and Degradation Pathways

Critical stability considerations under varying conditions:

Q & A

Q. What are the optimal synthetic routes for 2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide, and how can purity be validated?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Functionalization of the piperidine ring with a thiophen-2-ylmethyl group via nucleophilic substitution (e.g., using thiophene-2-carbaldehyde and reductive amination) .

- Step 2: Introduction of the dioxopiperidinyl moiety through sulfonamide coupling under anhydrous conditions (e.g., using HATU/DIPEA as coupling agents) .

- Purification: Gradient column chromatography (silica gel, 5–10% MeOH/DCM) followed by recrystallization in ethanol/water mixtures to achieve ≥98% purity.

- Validation: LC-MS (electrospray ionization) for molecular weight confirmation, and ¹H/¹³C NMR to verify structural integrity (e.g., characteristic sulfonamide proton at δ 3.1–3.3 ppm) .

Q. Which analytical techniques are most effective for characterizing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Stability Studies:

- pH-dependent stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .

- Thermal stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures (Td) and thermogravimetric analysis (TGA) for mass loss profiles .

- Data Interpretation: Degradation products (e.g., hydrolysis of the sulfonamide group) can be identified using high-resolution mass spectrometry (HRMS) and compared to synthetic standards .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with biological targets (e.g., kinases or proteasomes) while minimizing off-target effects?

Methodological Answer:

- Target Identification:

- Computational docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., CRBN for proteasome inhibition) using the compound’s 3D structure (PubChem CID) .

- SPR (Surface Plasmon Resonance) to measure real-time binding kinetics (KD, kon/koff) .

- Selectivity Screening:

- Broad-spectrum kinase assays (Eurofins KinaseProfiler) to assess off-target inhibition at 1 µM .

- CRISPR-Cas9 knockout models to validate target specificity in cellular assays .

Q. What strategies resolve contradictions in solubility data observed across different solvent systems (e.g., DMSO vs. aqueous buffers)?

Methodological Answer:

- Solubility Profiling:

- Mitigation: Co-solvency approaches (e.g., 10% DMSO in PBS) or nanoparticle encapsulation (PLGA polymers) to enhance aqueous stability .

Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic environments, and how can this inform reaction optimization?

Methodological Answer:

- Mechanistic Probes:

- Optimization: Adjust reaction conditions (e.g., anhydrous DMF, 0°C) to suppress side reactions like thiophene ring oxidation .

Q. How does the compound’s structural modification (e.g., thiophen-2-ylmethyl vs. phenyl substitution) impact its pharmacokinetic properties?

Methodological Answer:

- SAR Studies:

- In Vivo Validation: Radiolabeled analogs (³H or ¹⁴C) for tissue distribution studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.